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Compound of Interest

Compound Name:
5-Hydroxytoluene-2,4-disulphonic

acid

CAS No.: 15509-33-8

Cat. No.: B108939

Get Quote

Methodology for Structural Validation and Impurity Profiling in Aqueous Media

Introduction & Compound Analysis
5-Hydroxytoluene-2,4-disulphonic acid (also known as 4-Hydroxy-6-methylbenzene-1,3-

disulfonic acid) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., sulfone

antibiotics like Dapsone derivatives) and industrial dyes.

Structural Challenges
The compound presents specific analytical challenges due to its high polarity and substitution

pattern:

Tetra-substituted Benzene Ring: The aromatic ring possesses only two protons, located para

to each other. This results in a simplified splitting pattern (singlets) that can obscure

regiochemical information without 2D NMR verification.

Electronic Environment: The proton at position 3 (
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) is sandwiched between two strongly electron-withdrawing sulfonic acid groups, causing a
significant downfield shift. Conversely, the proton at position 6 (

) is shielded by the adjacent hydroxyl and methyl groups.

Hygroscopicity: As a free acid, the compound is highly hygroscopic. Precise qNMR requires

careful handling or conversion to a sulfonate salt.

Experimental Protocol
Sample Preparation
Due to the presence of two sulfonic acid groups and a phenolic hydroxyl, Deuterium Oxide (

) is the solvent of choice. DMSO-

may be used for the free acid but can lead to broad peaks due to proton exchange.

Reagents:

Solvent:

(99.9% D) or DMSO-

(99.8% D).

Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-

acid sodium salt (TSP) for aqueous solutions.[1]

pH Adjuster: 40% NaOD in

(optional, to ensure full deprotonation).

Step-by-Step Preparation:

Weighing: Accurately weigh 10–15 mg of the analyte into a clean vial.

Solvation: Add 600 µL of

.
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Standard Addition: Add 10 µL of 10 mM TSP stock solution (referenced to 0.00 ppm).

Mixing: Vortex until fully dissolved. If the solution is cloudy or the pH is extremely low (<1),

carefully titrate with NaOD to pH ~7–8. This stabilizes the chemical shifts by ensuring the

phenol and sulfonic acids are in their anionic forms (sulfonate/phenolate).

Transfer: Transfer to a 5 mm high-precision NMR tube.

Acquisition Parameters (Bruker/Jeol/Varian)
For quantitative and structural work, use the following optimized parameters:

Parameter
1H NMR
(Quantitative)

13C NMR
(Structural)

HSQC (2D)

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

hsqcetgp (Phase

sensitive)

Spectral Width 12–15 ppm 220 ppm
F2: 12 ppm, F1: 200

ppm

Relaxation Delay (D1) ≥ 10 sec (5 x T1) 2 sec 1.5 sec

Scans (NS) 16–64 1024–4096 4–8

Temperature 298 K (25°C) 298 K 298 K

Acquisition Time 3–4 sec 1–2 sec 0.2 sec

Expert Insight: The long relaxation delay (D1) in 1H NMR is critical. The aromatic protons,

isolated from neighbors, may have long T1 relaxation times. Insufficient D1 will lead to under-

integration of the aromatic signals relative to the methyl group.

Spectral Analysis & Assignment Strategy
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1H NMR Prediction & Logic
The molecule (C7H8O7S2) has three distinct proton environments.

Table 1: 1H NMR Assignment (in

, pH > 7)
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Position Type Multiplicity

Chemical Shift
(

, ppm)

Mechanistic
Explanation

H-3 Aromatic CH Singlet (s) 8.10 – 8.35

Deshielded:

Located between

two electron-

withdrawing

sulfonate groups

(

). The "combined

ortho-effect"

pushes this

signal

significantly

downfield.

H-6 Aromatic CH Singlet (s) 6.60 – 6.90

Shielded:

Located ortho to

the electron-

donating

Hydroxyl (

) and Methyl (

) groups.

H-1 (Me)
Methyl (

)
Singlet (s) 2.40 – 2.60

Slightly

Deshielded:

Attached to the

aromatic ring,

ortho to a

sulfonate group.

Note: If the sample is acidic (pH < 2), the H-6 signal may shift downfield slightly due to

protonation of the phenolate.
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13C NMR Assignment
The carbon spectrum should display 7 distinct signals.

C-5 (C-OH): Most deshielded quaternary carbon (~155–160 ppm).

C-2, C-4 (C-SO3H): Deshielded quaternary carbons (~130–145 ppm). C-4 is likely further

downfield than C-2 due to being para to the Methyl group vs. para to the Hydroxyl.

C-3 (CH): Aromatic CH between sulfonates (~125–130 ppm).

C-6 (CH): Aromatic CH ortho to OH (~115–120 ppm).

C-1 (C-Me): Quaternary carbon (~130 ppm).

Methyl C: Aliphatic carbon (~20 ppm).

Structural Validation Workflow (Logic Diagram)
To definitively distinguish this isomer from potential byproducts (e.g., 3-sulfonic acid variants),

follow this self-validating workflow.
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Sample in D2O
(pH Adjusted)

1H NMR Experiment
Identify 2 Singlets + 1 Methyl

Are Aromatic Signals
Singlets?

No (Check Purity)

1D NOE / NOESY
Irradiate Methyl (2.5 ppm)

Yes (Para protons)

NOE observed at ~6.8 ppm (H-6)?
(Confirms Me is ortho to H-6)

HMBC (Long Range)
Correlate Methyl to C-1, C-2, C-6

Confirm Regiochemistry

Structure Confirmed:
5-Hydroxytoluene-2,4-disulphonic acid

Click to download full resolution via product page
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Figure 1: Step-by-step NMR logic flow for confirming the regiochemistry of 5-Hydroxytoluene-
2,4-disulphonic acid.

Key Validation Step: NOE Difference
The most critical experiment to confirm the isomer is the 1D NOE (Nuclear Overhauser Effect).

Action: Irradiate the Methyl signal at ~2.5 ppm.

Expected Result: You should observe a strong NOE enhancement only at the H-6 signal

(~6.8 ppm).

Negative Control: The H-3 signal (~8.2 ppm) is distant from the methyl group and should

show no enhancement.

Conclusion: This confirms the Methyl group is adjacent to H-6 and distant from H-3,

validating the 1,2,4,5-substitution pattern.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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